6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide
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Overview
Description
6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide is a chemical compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic organic compounds known for their diverse applications in pharmaceuticals, dyes, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the carbazole core, followed by chlorination and carboxamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole oxides, while substitution reactions can produce a variety of functionalized carbazole derivatives.
Scientific Research Applications
6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties
Mechanism of Action
The mechanism of action of 6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole: Used in dye-sensitized solar cells and OLEDs.
6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole:
Uniqueness
6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide stands out due to the presence of the chlorine atom and carboxamide group, which confer unique chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C13H15ClN2O |
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Molecular Weight |
250.72 g/mol |
IUPAC Name |
6-chloro-2,3,4,4a,9,9a-hexahydro-1H-carbazole-1-carboxamide |
InChI |
InChI=1S/C13H15ClN2O/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(15)17)12(8)16-11/h4-6,8-9,12,16H,1-3H2,(H2,15,17) |
InChI Key |
NYORQUCSPQVLTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(C1)C(=O)N)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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